molecular formula C9H17Cl2N3O B1402597 3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1452549-56-2

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1402597
CAS No.: 1452549-56-2
M. Wt: 254.15 g/mol
InChI Key: YQMIZYYVOFRBKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Chemical Building Blocks for Heterocycles : Pyrazole derivatives serve as vital building blocks for synthesizing a wide array of heterocyclic compounds, demonstrating their importance in medicinal chemistry. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives have been highlighted for their reactivity and utility in generating diverse heterocyclic structures, which are crucial for developing novel therapeutic agents (Gomaa & Ali, 2020).

Hybrid Catalysts in Synthesis : The application of hybrid catalysts in synthesizing pyrazole-based scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, underscores the adaptability of pyrazole derivatives in medicinal chemistry. These catalysts facilitate the development of complex molecules that could serve as lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).

Therapeutic Applications of Pyrazole Derivatives

Anticancer Activity : Research on pyrazoline derivatives has demonstrated their potential as anticancer agents. Various synthetic strategies have been employed to enhance their biological efficacy, highlighting the role of pyrazole moieties in developing novel anticancer compounds (Ray et al., 2022).

Broad Pharmacological Activities : Pyrazoline derivatives are known for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This versatility makes them valuable scaffolds in drug design and discovery, offering a plethora of therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Biochemical Analysis

Biochemical Properties

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell signaling and vascular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit protein kinase B (PKB or Akt), a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy. Furthermore, it affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B (PKB), binding to the enzyme’s active site and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, the compound’s interaction with cAMP-phosphodiesterase results in increased levels of cyclic AMP, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(4-methylpiperidin-4-yl)-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-9(2-4-10-5-3-9)7-6-8(13)12-11-7;;/h6,10H,2-5H2,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIZYYVOFRBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

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